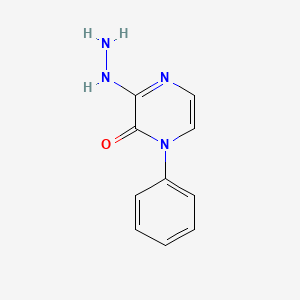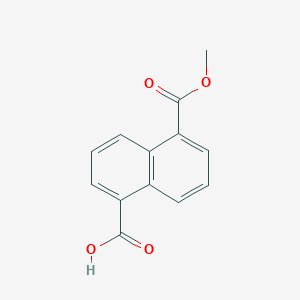![molecular formula C26H24N2O5 B2754382 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 361159-07-1](/img/structure/B2754382.png)
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate is an intriguing compound with significant potential in various scientific fields This molecule is composed of multiple functional groups, including a morpholine ring, dioxo isoquinoline core, and a methylbenzoate moiety
Mechanism of Action
Target of Action
The compound, also known as 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-methylbenzoate, is a derivative of the benzo[de]isoquinoline-1,3-dione system Similar compounds have been used as chemosensors, indicating potential targets could be various cations .
Mode of Action
Similar compounds have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect .
Pharmacokinetics
Similar compounds have been designed and synthesized with different end groups to increase solubility and crystallinity , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions , indicating that this compound may also have a similar effect.
Action Environment
The compound’s solubility and crystallinity, which can be influenced by environmental factors, have been enhanced through the grafting of triisopropylsilylethynyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate can be achieved through multi-step organic synthesis. A typical synthetic route involves:
Formation of the Isoquinoline Core: : Begin with the construction of the isoquinoline core through cyclization reactions, often using starting materials like phthalic anhydride and amines.
Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution reactions, typically using morpholine and appropriate leaving groups.
Esterification: : Finally, the methylbenzoate moiety is introduced via esterification reactions, using carboxylic acids or acid chlorides with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic steps for scale-up, including:
Catalysis: : Utilization of catalytic systems to enhance reaction efficiency.
Green Chemistry: : Employing environmentally friendly solvents and reagents.
Flow Chemistry: : Implementing continuous flow processes for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the morpholine nitrogen or other reactive sites.
Reduction: : Particularly at carbonyl groups within the isoquinoline core.
Substitution: : Nucleophilic or electrophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various halides, sulfonates, or other leaving groups, along with appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation Products: : Hydroxylated derivatives or N-oxides.
Reduction Products: : Alcohols or reduced isoquinoline derivatives.
Substitution Products: : Varied depending on the nucleophile or electrophile used, potentially leading to functionalized aromatic compounds.
Scientific Research Applications
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate has diverse applications, including:
Chemistry: : Used as a building block for more complex molecules.
Medicine: : Investigated for therapeutic potential, possibly in cancer research due to isoquinoline derivatives' known pharmacological activities.
Industry: : Utilized in materials science for developing new polymers or as a precursor in synthetic dyes.
Comparison with Similar Compounds
Unique Aspects
Structural Uniqueness: : The combination of morpholine, isoquinoline, and methylbenzoate groups in a single molecule is relatively unique, providing a distinct set of properties.
Versatility: : Its diverse functional groups offer numerous points for chemical modifications, enhancing its utility in various fields.
Similar Compounds
Isoquinoline Derivatives: : Compounds like berberine or papaverine, known for their biological activities.
Morpholine Containing Molecules: : Such as aminorex or linezolid, which have applications in medicinal chemistry.
Benzoate Esters: : Including compounds like methylparaben or ethyl benzoate, commonly used in preservatives and flavorings.
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCPJMRTAYDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)
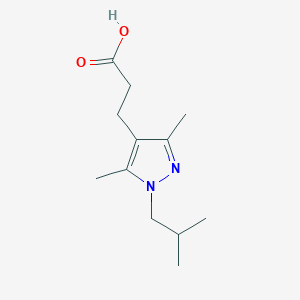
![7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2754303.png)
![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)
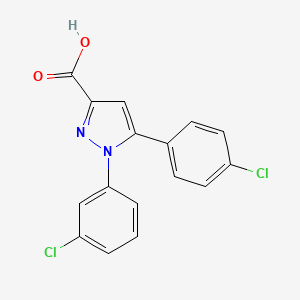
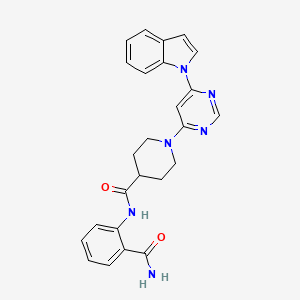
![11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2754310.png)
![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)
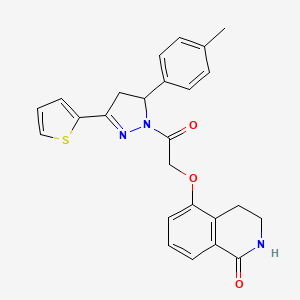
![5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)
